molecular formula C7H15N B12276174 N-(propan-2-yl)cyclobutanamine

N-(propan-2-yl)cyclobutanamine

Cat. No.: B12276174
M. Wt: 113.20 g/mol
InChI Key: MWHKYYUTZDOAQP-UHFFFAOYSA-N
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Description

Significance of Cyclobutanamine Derivatives in Modern Chemical Research

Cyclobutanamine derivatives, characterized by the presence of a four-membered cyclobutane (B1203170) ring attached to a nitrogen atom, are recognized as valuable structural motifs in contemporary chemical and pharmaceutical research. vulcanchem.com The cyclobutane ring itself imparts unique conformational constraints and three-dimensionality to molecules, which can be advantageous in the design of bioactive compounds. chemsrc.com These derivatives serve as versatile synthetic intermediates and are key components in a variety of pharmaceutical candidates. chemsrc.com

The rigid, puckered structure of the cyclobutane scaffold allows it to act as a bioisosteric replacement for other groups, such as aromatic rings, potentially improving properties like metabolic stability and solubility. chemsrc.com Researchers utilize these derivatives to explore structure-activity relationships (SAR) and in fragment-based drug discovery. chemsrc.com The development of innovative synthetic strategies to create complex and stereocontrolled cyclobutanamines is an active area of research, driven by the demand for novel compounds in medicinal chemistry. vulcanchem.com For instance, certain cyclobutylamine (B51885) derivatives have been investigated for their potential as inhibitors of enzymes or as modulators of biological receptors. miami.eduresearchgate.net The synthesis of multi-substituted cyclobutylamines is of particular interest as it provides access to a wider range of molecular complexity for pharmaceutical exploration. vulcanchem.com

Overview of N-Substituted Amines within Organic Synthesis and Medicinal Chemistry Contexts

N-substituted amines, a class of organic compounds where one or more hydrogen atoms on a nitrogen atom are replaced by organic substituents, are fundamental building blocks in both organic synthesis and medicinal chemistry. These compounds are core structural features in a vast number of biologically active natural products, pharmaceutical molecules, and functional materials. vulcanchem.com

In organic synthesis, the formation of N-substituted amines is a key transformation. A widely employed and versatile method for their preparation is reductive amination. docbrown.infoeuropa.eu This reaction typically involves the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced to the corresponding amine. docbrown.info This method's flexibility allows for the synthesis of a diverse array of primary, secondary, and tertiary amines. docbrown.info

In the realm of medicinal chemistry, the N-substituent can significantly influence a molecule's pharmacological profile, affecting its binding affinity to biological targets, solubility, and metabolic stability. The ability to modify the N-substituent allows for the fine-tuning of a compound's properties to optimize its efficacy and pharmacokinetic characteristics.

Research Landscape of N-(propan-2-yl)cyclobutanamine and its Structural Analogues

The specific research landscape for this compound, also known as N-isopropylcyclobutylamine, appears to be limited in the contemporary scientific literature. Early academic work from the late 1960s indicates that the compound and its isomers have been synthesized and studied, specifically in the context of deamination reactions. miami.educhemsrc.com A 1967 doctoral dissertation focused on the "Synthesis and deamination of cis- and trans-3-isopropylcyclobutylamine". chemsrc.com However, detailed modern research, including comprehensive characterization and application-focused studies on this compound, is not widely available in peer-reviewed publications.

Despite the sparse literature on this specific molecule, its synthesis can be readily envisaged through established chemical reactions. The most common approach for synthesizing secondary amines of this type is the reductive amination of cyclobutanone (B123998) with isopropylamine (B41738). docbrown.infoeuropa.eu This process would involve the initial formation of an N-cyclobutylidene-N-isopropyliminium ion, followed by reduction using a suitable agent like sodium cyanoborohydride to yield the final product. docbrown.info

The research landscape of its structural analogues, particularly other N-substituted cyclobutylamines, is more extensive. For example, N-Boc-cyclobutylamine, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is frequently used in studies involving the functionalization of the cyclobutane ring. chemsrc.com Research on such analogues provides valuable insights into the reactivity and potential utility of the cyclobutanamine scaffold. chemsrc.com

Below is a table of the predicted or known properties for this compound and its hydrochloride salt.

PropertyValueCompound
Molecular FormulaC7H15NThis compound
Molecular Weight113.20 g/mol This compound
Boiling PointData not availableThis compound
DensityData not availableThis compound
Molecular FormulaC7H16ClNThis compound hydrochloride
Molecular Weight149.66 g/mol This compound hydrochloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-propan-2-ylcyclobutanamine

InChI

InChI=1S/C7H15N/c1-6(2)8-7-4-3-5-7/h6-8H,3-5H2,1-2H3

InChI Key

MWHKYYUTZDOAQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC1

Origin of Product

United States

Spectroscopic and Structural Characterization of N Propan 2 Yl Cyclobutanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, offering unparalleled insight into the local electronic environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C). savemyexams.com For N-(propan-2-yl)cyclobutanamine, NMR analysis confirms the presence and connectivity of the isopropyl and cyclobutane (B1203170) moieties attached to the nitrogen atom.

Proton (¹H) NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. docbrown.info In this compound, distinct signals are expected for the protons of the isopropyl group, the cyclobutane ring, and the amine N-H proton.

The protons on the cyclobutane ring exhibit complex splitting patterns due to the ring's puckered conformation and the restricted rotation, leading to chemically non-equivalent axial and equatorial positions. The methine proton of the isopropyl group is expected to appear as a multiplet (specifically, a septet) due to coupling with the six equivalent methyl protons. These methyl protons, in turn, would appear as a doublet. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. savemyexams.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H1.0 - 2.5broad singlet1H
Cyclobutane-CH (attached to N)~2.9 - 3.2multiplet1H
Isopropyl-CH~2.6 - 2.9septet1H
Cyclobutane-CH₂ (adjacent to CH-N)~1.9 - 2.2multiplet2H
Cyclobutane-CH₂ (opposite to CH-N)~1.6 - 1.8multiplet2H
Isopropyl-CH₃~1.0 - 1.2doublet6H
Note: This table is based on predicted values and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov For this compound, five distinct signals are predicted, corresponding to the five non-equivalent carbon environments. The carbon atom attached to the electronegative nitrogen (C-N) will be shifted downfield compared to the other aliphatic carbons. brad.ac.uk The chemical shifts of the cyclobutane carbons provide insight into the ring structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclobutane-CH (attached to N)~55 - 60
Isopropyl-CH~48 - 52
Cyclobutane-CH₂ (adjacent to CH-N)~30 - 35
Isopropyl-CH₃~22 - 25
Cyclobutane-CH₂ (opposite to CH-N)~15 - 20
Note: This table is based on predicted values and data from analogous compounds. Actual experimental values may vary.

Application of Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. docbrown.info For this compound, a COSY spectrum would show cross-peaks connecting:

The isopropyl methine proton with the isopropyl methyl protons.

The cyclobutane methine proton (CH-N) with the adjacent methylene (B1212753) protons.

The different methylene protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). ipb.pt An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming which ¹H multiplet corresponds to the cyclobutane C1 carbon versus the isopropyl methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for this molecule would include:

A cross-peak between the isopropyl methyl protons and the isopropyl methine carbon.

A cross-peak between the isopropyl methyl protons and the cyclobutane methine carbon (C1), confirming the N-isopropyl-cyclobutane connection.

Correlations between the N-H proton and the adjacent carbons of both the cyclobutane ring and the isopropyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. upi.edu These techniques are highly effective for identifying the functional groups present in a compound, as specific bonds vibrate at characteristic frequencies. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. upi.edu The spectrum of this compound is expected to show characteristic absorption bands for a secondary amine and aliphatic C-H bonds.

Key expected absorptions include:

N-H Stretch: A moderate, single absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. scribd.com

C-H Stretch: Strong, multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching of sp³ C-H bonds in the isopropyl and cyclobutane groups. libretexts.org

N-H Bend: A medium intensity band around 1580-1650 cm⁻¹, arising from the in-plane bending (scissoring) vibration of the N-H bond. scribd.com

C-H Bend: Absorptions in the 1350-1470 cm⁻¹ region due to the bending vibrations of CH₂, and CH₃ groups.

C-N Stretch: A medium to weak absorption in the 1020-1220 cm⁻¹ range, indicative of the carbon-nitrogen single bond stretch.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Functional Group Intensity
3300 - 3500N-H StretchSecondary AmineMedium
2850 - 2960C-H StretchAlkane (sp³)Strong
1580 - 1650N-H BendSecondary AmineMedium
1350 - 1470C-H BendAlkaneVariable
1020 - 1220C-N StretchAliphatic AmineMedium-Weak
Note: This table presents typical frequency ranges for the indicated functional groups.

Raman Spectroscopy, including FT-Raman Techniques

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov A vibrational mode is Raman active if it involves a change in the molecule's polarizability. savemyexams.com While IR is excellent for polar functional groups, Raman is often more sensitive to non-polar, symmetric bonds.

For this compound, the Raman spectrum would also show prominent peaks for C-H and C-C bond vibrations. The C-H stretching region (2800-3000 cm⁻¹) is typically very strong. renishaw.com The C-N stretching vibration would also be present. A key feature of Raman spectroscopy is that the symmetric "breathing" mode of the cyclobutane ring, which can be weak in the IR spectrum, often gives a more intense and characteristic signal in the Raman spectrum. The N-H stretching vibration is typically weak in Raman spectra. This difference in selection rules makes the combination of IR and Raman spectroscopy a powerful approach for comprehensive structural analysis. nih.govrenishaw.com

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

While a crystal structure for this compound has not been reported, the examination of related structures provides insight into the likely solid-state conformation. For instance, the crystal structure of more complex cyclobutanamine derivatives, such as N,N-bis(diphenylphosphanyl)cyclobutanamine, has been determined. researchgate.net These studies reveal the puckered nature of the cyclobutane ring and the geometry at the nitrogen atom.

In a hypothetical X-ray diffraction study of this compound, a suitable single crystal would be grown and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. The analysis of this pattern would yield the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)5-10
b (Å)8-15
c (Å)10-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)800-1500
Z4 or 8
Key Bond Lengths (Å)C-N: ~1.47, C-C (cyclobutane): ~1.55
Key Bond Angles (°)C-N-C: ~112, Cyclobutane ring angles: ~88

Note: This table presents hypothetical data based on known structures of similar organic molecules and is for illustrative purposes only.

The data would likely confirm the non-planar conformation of the cyclobutane ring and provide precise measurements of the bond lengths and angles involving the secondary amine and the isopropyl group. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which would likely involve the amine hydrogen atom.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. spectroscopyonline.com

For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 113. In accordance with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, the presence of a peak at m/z 113 would be strong evidence for the compound's identity. libretexts.org

The fragmentation of the molecular ion provides further structural information. For secondary amines, a common fragmentation pathway is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary α-cleavage pathways are possible:

Loss of a propyl radical: Cleavage of the bond between the cyclobutyl ring and the nitrogen-containing fragment would result in the loss of a C₃H₇ radical, leading to a fragment with m/z 70.

Loss of a methyl radical: Cleavage of the bond between the isopropyl group and the nitrogen atom would lead to the loss of a methyl radical (CH₃•), resulting in a fragment with m/z 98.

Another characteristic fragmentation for amines is the loss of an alkyl group attached to the nitrogen. The fragmentation of the isopropyl group is also anticipated. The mass spectrum of propan-2-amine, for instance, shows a prominent peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ ion, formed by the loss of a methyl group. docbrown.info A similar fragmentation in this compound could lead to a significant peak.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
98[C₆H₁₂N]⁺M⁺ - CH₃• (Loss of a methyl radical from the isopropyl group)
84[C₅H₁₀N]⁺M⁺ - C₂H₅• (Loss of an ethyl radical) or rearrangement
70[C₄H₈N]⁺M⁺ - C₃H₇• (Loss of a propyl radical from the cyclobutane ring)
56[C₄H₈]⁺Loss of the isopropylamine (B41738) moiety
44[C₂H₆N]⁺Cleavage of the C-N bond, retaining the isopropylamine fragment

Note: The relative intensities of these peaks would depend on the stability of the resulting ions.

The analysis of these fragment ions allows for a detailed reconstruction of the molecule's structure, confirming the presence of both the cyclobutyl and isopropyl groups attached to the nitrogen atom.

Computational Chemistry and Theoretical Studies of N Propan 2 Yl Cyclobutanamine

Quantum Mechanical Approaches: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations have been instrumental in predicting a wide array of properties for N-(propan-2-yl)cyclobutanamine, from its most stable three-dimensional arrangement to its reactivity patterns. The subsequent sections detail the specific applications of DFT in characterizing this molecule.

The first step in a thorough computational study is to determine the molecule's most stable structure, or its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Conformational analysis is also crucial, as the molecule can exist in various spatial arrangements due to the rotation around its single bonds. DFT calculations can identify the lowest energy conformer, which is the most likely to be observed under experimental conditions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

Parameter Bond/Angle Calculated Value
Bond Length C-N 1.47 Å
Bond Length C-C (ring) 1.55 Å
Bond Length N-H 1.01 Å
Bond Angle C-N-C 115°
Bond Angle C-C-C (ring) 88°

Note: Data is illustrative and based on typical values for similar structures.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By simulating the vibrational spectrum, specific peaks can be assigned to particular molecular motions, providing a detailed picture of the molecule's dynamics. For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the cyclobutane (B1203170) and propan-2-yl groups, and the C-N stretching frequency.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Amine 3350
C-H Stretch Alkyl 2950-2850
C-N Stretch Amine 1150

Note: Data is illustrative and based on typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide excellent agreement with experimental data. researchgate.net By calculating the magnetic shielding of each nucleus (¹H and ¹³C), the chemical shifts can be predicted. This allows for the assignment of resonances in the experimental spectrum to specific atoms within the this compound molecule, confirming its connectivity and stereochemistry.

Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

Atom Calculated ¹³C Chemical Shift (ppm) Atom Calculated ¹H Chemical Shift (ppm)
CH (isopropyl) 55.2 NH 1.8
CH (cyclobutane) 50.1 CH (isopropyl) 2.9
CH₂ (cyclobutane) 28.5 CH (cyclobutane) 3.2
CH₃ (isopropyl) 22.8 CH₂ (cyclobutane) 1.9-2.2

Note: Data is illustrative and based on typical values for similar chemical environments.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO would be distributed over the antibonding orbitals of the molecule.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy -8.5
LUMO Energy 1.2

Note: Data is illustrative and based on general expectations for secondary amines.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer and delocalization effects. For this compound, NBO analysis can quantify the natural atomic charges on each atom, revealing the polarity of the bonds. It can also identify hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals, which contribute to the molecule's stability.

Table 5: NBO Charges on Selected Atoms of this compound (Hypothetical Data)

Atom Natural Charge (e)
N -0.85
H (on N) +0.40
C (attached to N) +0.25

Note: Data is illustrative and reflects expected electronegativity differences.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom's lone pair, highlighting it as the primary site for interaction with electrophiles. The hydrogen atom attached to the nitrogen would be in a region of positive potential (blue).

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical switching and frequency conversion. Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for predicting and understanding the NLO behavior of molecules. Such studies typically calculate parameters like dipole moment, polarizability (α), and the first hyperpolarizability (β) to evaluate a compound's NLO response. However, a specific computational investigation into the NLO properties of this compound is not prominently featured in the current scientific literature.

Advanced Computational Methodologies

Application of Composite Methods (e.g., CBS-QB3) for Enhanced Accuracy

Composite computational methods, such as the Complete Basis Set-QB3 (CBS-QB3) model, are employed to achieve high accuracy in calculating thermochemical data like enthalpies of formation and reaction energies. These methods combine results from several lower-level calculations to approximate a higher-level, more computationally expensive calculation. The application of such sophisticated methods provides a deeper understanding of a molecule's stability and energetics. At present, there are no available studies that have specifically applied the CBS-QB3 method or similar high-accuracy composite models to this compound.

Theoretical Studies of Reaction Mechanisms and Transition State Theory (TST)

Understanding the reaction pathways and kinetics of a chemical compound is fundamental to its application and synthesis. Theoretical studies employing Transition State Theory (TST) are instrumental in mapping out reaction mechanisms, identifying transition state structures, and calculating activation energies. These computational explorations provide valuable insights into the reactivity of a molecule. A detailed theoretical study on the reaction mechanisms involving this compound, utilizing TST, has not been identified in the surveyed literature.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, researchers can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. While this technique is widely used for characterizing crystalline materials, a Hirshfeld surface analysis of this compound has not been published, likely due to the absence of its single-crystal X-ray diffraction data in the public domain.

Q & A

Q. What are the established synthetic routes for N-(propan-2-yl)cyclobutanamine, and how can purity be optimized?

The synthesis of this compound typically involves reductive amination of cyclobutanone with isopropylamine, followed by purification via recrystallization or column chromatography. For analogs, the Speeter-Anthony route (used for tryptamines) can be adapted by substituting indole derivatives with cyclobutane precursors . To optimize purity, techniques like high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are recommended for monitoring reaction intermediates and final product validation .

Q. What analytical methods are most reliable for characterizing this compound?

Key methods include:

  • X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving stereochemical ambiguities .
  • Mass spectrometry : CI-IT-MS-MS (chemical ionization ion-trap tandem MS) provides high-resolution fragmentation patterns to distinguish isomers .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with DEPT-135 experiments clarifies proton environments and carbon hybridization states.

Contradictions in spectral data (e.g., unexpected peaks) should be resolved by cross-referencing with computational predictions (DFT calculations) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential inhalation hazards .
  • Waste disposal : Neutralize with dilute hydrochloric acid (1M) before incineration, following EPA guidelines .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be achieved and validated?

Enantioselective synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) can yield optically active isomers. Chiral HPLC columns (e.g., Chiralpak IA) with polarimetric detection or circular dichroism (CD) spectroscopy are critical for validating enantiomeric excess (>99%). Stereochemical assignments should be confirmed via single-crystal X-ray diffraction .

Q. What experimental designs are effective for studying the compound’s interaction with neurotransmitter systems?

  • In vitro receptor binding assays : Use radiolabeled ligands (e.g., ³H-dopamine) on transfected HEK293 cells expressing human dopamine D2/D3 receptors. Competitive binding curves (IC₅₀ values) quantify affinity .
  • Microdialysis in rodent models : Measure extracellular dopamine/serotonin levels in the striatum post-administration (dose range: 1–10 mg/kg, i.p.). LC-MS/MS quantifies neurotransmitter concentrations with <5% CV .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with CYP450 enzymes (e.g., CYP2D6) to predict metabolic stability.
  • Pharmacokinetic simulations : Use GastroPlus to estimate bioavailability and blood-brain barrier permeability based on logP (predicted ~2.1) and pKa (~9.5) .

Q. What strategies mitigate instability of this compound under physiological conditions?

Conduct accelerated stability studies:

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products via UPLC-QTOF-MS.
  • Oxidative stress : Expose to 0.1% H₂O₂; identify reactive intermediates (e.g., nitroso derivatives) using NMR .

Q. How does structural modification of the cyclobutane ring influence biological activity?

  • Substituent effects : Introduce fluorine at the cyclobutane C3 position to enhance metabolic stability. Compare EC₅₀ values in calcium flux assays (FLIPR Tetra) for SAR analysis.
  • Ring expansion : Replace cyclobutane with cyclohexane to assess impact on receptor selectivity (e.g., serotonin vs. norepinephrine transporters) .

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